5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol
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Overview
Description
5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diethylamino group, a pyridinyl-substituted piperazine moiety, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate is synthesized through a series of reactions involving aromatic substitution and functional group transformations.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using pyridinyl-substituted piperazine as a key reagent.
Formation of the Imino Linkage: The imino linkage is formed through condensation reactions, typically involving aldehydes or ketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and connectivity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino linkage can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Amines and reduced imino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol
- 5-(Diethylamino)-2-(((4-(pyridin-3-yl)piperazin-1-yl)imino)methyl)phenol
- 5-(Diethylamino)-2-(((4-(pyridin-4-yl)piperazin-1-yl)imino)methyl)phenol
Uniqueness
5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol is unique due to its specific substitution pattern and the presence of both diethylamino and pyridinyl-piperazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(diethylamino)-2-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-3-23(4-2)18-9-8-17(19(26)15-18)16-22-25-13-11-24(12-14-25)20-7-5-6-10-21-20/h5-10,15-16,26H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATNZNGZFSHVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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